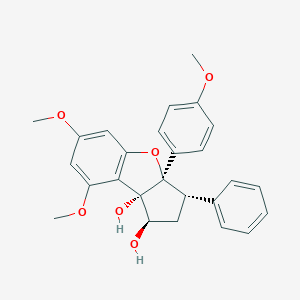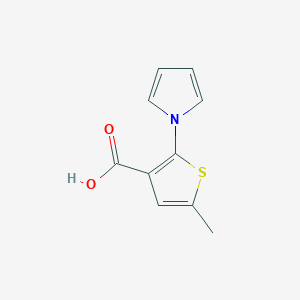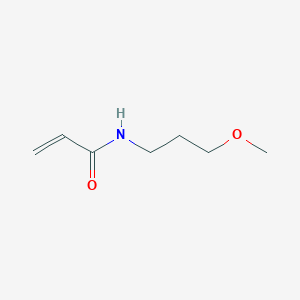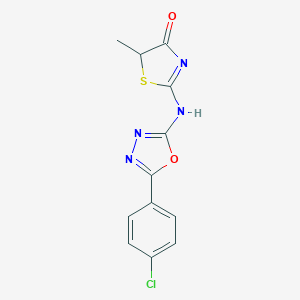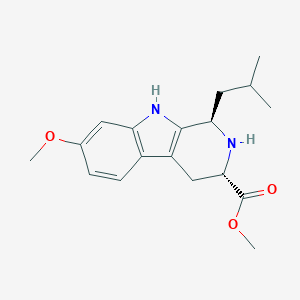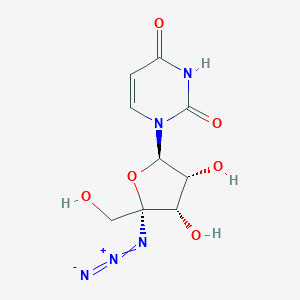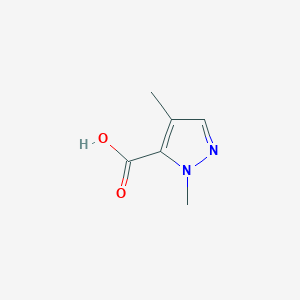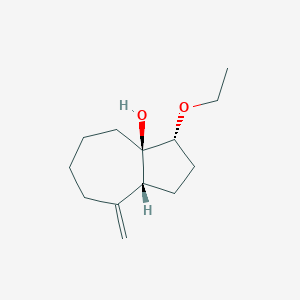![molecular formula C6H8N4O B190107 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol CAS No. 197355-89-8](/img/structure/B190107.png)
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol, also known as PTE, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTE has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol. One area of interest is the development of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol and its potential applications in other areas of medicine.
Synthesis Methods
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol can be synthesized through a variety of methods, including the reaction of 1,2,4-triazole with ethyl bromoacetate followed by hydrolysis and reduction. Another method involves the reaction of 3-aminopyrazole with ethyl chloroacetate, followed by cyclization and reduction.
Scientific Research Applications
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of areas. One area of interest is cancer treatment, as 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to inhibit the growth of cancer cells in vitro. Other studies have focused on 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol's potential as an anti-inflammatory agent, with promising results.
properties
CAS RN |
197355-89-8 |
|---|---|
Product Name |
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol |
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H8N4O/c11-4-2-6-9-8-5-1-3-7-10(5)6/h1,3,7,11H,2,4H2 |
InChI Key |
BNXDQWSRTAEOHO-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NN=C2CCO |
Canonical SMILES |
C1=CNN2C1=NN=C2CCO |
synonyms |
1H-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
